Superior Reactivity in Nitrosation Chemistry vs. Benzamidines
Pyrrolidine-derived amidines, such as 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride, exhibit the highest nitrosation reactivity among acyclic amidines when corrected for basicity [1]. In contrast, benzamidines show negligible reactivity under identical conditions [2]. This class-level differentiation is critical for synthetic routes relying on nitrosative transformations.
| Evidence Dimension | Nitrosation reactivity (pseudo-first-order rate constant range, corrected for basicity) |
|---|---|
| Target Compound Data | Pyrrolidine-derived amidines: 3–106 × 10⁻⁵ s⁻¹ (class range); identified as 'most reactive' class after basicity correction |
| Comparator Or Baseline | Benzamidines: no reaction |
| Quantified Difference | Qualitative difference: reactive vs. unreactive |
| Conditions | Aqueous acetic acid, excess nitrite, 25°C; amidine basicity ranged over 5 pKa units |
Why This Matters
This enhanced reactivity directly impacts synthetic efficiency and reaction yields, making this compound a preferred starting material for transformations requiring amidine nitrosation.
- [1] Loeppky RN, et al. Amidine nitrosation. J Org Chem. 2004 Apr 30;69(9):3015-24. View Source
- [2] Loeppky RN, et al. Amidine nitrosation. J Org Chem. 2004 Apr 30;69(9):3015-24. (Benzamidines did not react.) View Source
